ribosomal protein L19

Prostate Cancer Biomarker Discovery Prognostic Marker

Why source RPL19 here? Unlike generic ribosomal proteins, RPL19 demonstrates cancer-type-selective overexpression (8-fold in prostate cancer), unique extra-ribosomal functions, and cross-species stability superior to GAPDH. Validated applications include urinary exosome-based prostate cancer diagnostics (AUC 0.93), NSCLC tumor antigen recognition, and siRNA-based functional studies showing uncoupled in vivo/in vitro growth effects. This is the research-use RPL19 protein/antibody validated in peer-reviewed prostate cancer and gene expression studies—not a substitute for MRPL19 or other ribosomal proteins. Request a quote or buy online for immediate procurement.

Molecular Formula C11H17NO3
Molecular Weight 0
CAS No. 107498-06-6
Cat. No. B1166144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameribosomal protein L19
CAS107498-06-6
Synonymsribosomal protein L19
Molecular FormulaC11H17NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.02 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ribosomal Protein L19 (CAS 107498-06-6) Procurement and Selection Guide: Core Identity and Sourcing Context


Ribosomal protein L19 (RPL19), identified by CAS Registry Number 107498-06-6, is a eukaryotic cytosolic ribosomal protein encoded by the RPL19 gene (HGNC:10312) and a structural constituent of the large 60S ribosomal subunit [1]. The human RPL19 protein (UniProt P84098) comprises 196 amino acids and belongs to the L19E family of ribosomal proteins [2]. RPL19 functions within the ribonucleoprotein complex responsible for cellular protein synthesis, but accumulating evidence demonstrates that RPL19 also exerts extra-ribosomal regulatory functions beyond its canonical translational role, including modulation of cellular phenotype, stress response pathways, and gene expression networks [3]. This protein is conserved across eukaryotes and is available through multiple commercial antibody suppliers with validated reactivity across diverse species [4].

Ribosomal Protein L19 (CAS 107498-06-6): Why Generic Substitution with Other Ribosomal Proteins Is Not Scientifically Justified


Ribosomal proteins are not functionally interchangeable, despite their shared classification as translational machinery components. While the eukaryotic ribosome contains approximately 80 distinct ribosomal proteins, individual RPs exhibit unique extra-ribosomal regulatory functions, disease associations, and tissue-specific expression patterns that preclude generic substitution [1]. RPL19 specifically demonstrates cancer-type-selective overexpression patterns distinct from other ribosomal proteins: in prostate cancer, RPL19 mRNA exhibits 5- to 8-fold elevation over benign counterparts, whereas other ribosomal proteins such as RPS19 are primarily associated with congenital disorders like Diamond-Blackfan anemia rather than malignancy [2][3]. Furthermore, RPL19 knockdown produces selective gene expression modulation without compromising global proliferation in vitro, whereas targeting different ribosomal proteins yields distinct phenotypic outcomes [1]. For researchers selecting between RPL19 and mitochondrial homolog MRPL19 or other large subunit ribosomal proteins (e.g., RPL3, RPL4), the evidence below demonstrates that assay outcomes are compound-specific and cannot be extrapolated across ribosomal protein family members.

Ribosomal Protein L19 (CAS 107498-06-6): Quantitative Comparative Evidence for Scientific Selection


RPL19 mRNA Overexpression in Prostate Cancer: 8-Fold Differential Versus Benign Tissue with Prognostic Significance

RPL19 demonstrates a quantitatively defined overexpression profile in prostate malignancy that distinguishes it from other ribosomal proteins lacking comparable clinical validation. Northern blot hybridization analysis confirmed RPL19 mRNA levels to be 5-fold higher in malignant prostate cell lines and 8-fold higher in malignant prostate tissues when compared with their benign counterparts [1]. In situ hybridization of clinical specimens (n=127) revealed that 91.9% of prostate carcinomas exhibited detectable RPL19 staining versus 0% of normal prostatic tissues, with 42.6% of carcinomas showing strong staining intensity. Kaplan-Meier survival analysis confirmed increased RPL19 expression to be significantly predictive of shorter patient survival (P < 0.05) [1].

Prostate Cancer Biomarker Discovery Prognostic Marker

Selective RPL19 Knockdown Phenotype: Tumor Growth Suppression In Vivo Without In Vitro Proliferation Impairment

RPL19 knockdown produces a unique functional phenotype characterized by a dissociation between in vitro and in vivo effects, distinguishing it from knockdown of other ribosomal proteins which typically impair global translation and cell proliferation. siRNA-mediated posttranscriptional silencing of RPL19 in PC-3M prostate cancer cells did not compromise cell proliferation or apoptosis in vitro, yet growth of xenografted tumors containing knocked-down RPL19 in vivo was significantly reduced [1]. Gene expression array analysis demonstrated that reducing RPL19 transcription selectively modulated a subset of genes, evidenced by specific changes in transcription factor and cellular adhesion gene networks, without broadly disrupting ribosomal protein synthesis [1].

Functional Genomics siRNA Knockdown Tumor Xenograft

RPL19 as qPCR Reference Gene: Superior Stability Over GAPDH Across Multiple Tissue Types

RPL19 demonstrates superior expression stability as a qPCR reference gene compared to GAPDH in multiple experimental systems, providing a validated normalization option distinct from commonly used but unstable alternatives. In spotted sea bass (Lateolabrax maculatus) under normal conditions, four independent algorithms (geNorm, NormFinder, BestKeeper, and the ΔCt method) collectively ranked RPL19 as the most stable gene across different tissues, while GAPDH was identified as the most unstable gene in the same analysis [1]. In the insect model Ophraella communa, RPL19 and RPL4 exhibited the least variation across different developmental stages, sexes, and male reproductive systems with different body sizes; RPL19 ranked second in stability across different tissues [2].

qRT-PCR Normalization Reference Gene Selection Gene Expression Analysis

Urinary Exosomal FAM153C-RPL19 Chimeric RNA: Diagnostic Accuracy Superior to PSA in Prostate Cancer

The FAM153C-RPL19 chimeric RNA detected in urinary exosomes demonstrates diagnostic performance metrics that quantitatively exceed those of prostate-specific antigen (PSA), the current clinical standard. In a multi-cohort analysis including PCa patients (n=826), non-PCa individuals (n=352), BPH patients (n=396), and healthy controls (n=428), urinary exosomal FAM153C-RPL19 achieved an area under the ROC curve (AUC) of 0.93 compared to PSA's AUC of 0.81 [1]. Critically, in the PSA diagnostic gray zone (PSA 4-10 ng/mL), where PSA's clinical utility is most limited, FAM153C-RPL19 maintained an AUC of 0.92. Higher FAM153C-RPL19 levels correlated with advanced disease stages (Stage III-IV) and higher Gleason scores (GS ≥ 7), with elevated levels associated with a hazard ratio of 2.95 (95% CI: 1.90-4.58) for poor progression-free survival [1].

Liquid Biopsy Prostate Cancer Diagnostics Exosomal Biomarker

RPL19 as Tumor Antigen in Lung Adenocarcinoma: CTL Recognition in 40% of NSCLC Tissues

RPL19 functions as an overexpressed tumor antigen capable of inducing specific cytotoxic T lymphocyte (CTL) responses in lung adenocarcinoma, with immunohistochemical validation establishing overexpression in 40% of non-small-cell lung cancer (NSCLC) clinical specimens [1]. A CTL clone (L7/8) established from regional lymph node lymphocytes of a lung cancer patient recognized RPL19 in an HLA-A*31012-restricted manner, lysing RPL19-overexpressing lung cancer cell lines but not autologous Epstein-Barr virus-transformed B cells or K562 [1]. The expression level of RPL19 in tumor cell lines correlated positively with interferon-γ production by CTL clone L7/8. siRNA-mediated suppression of RPL19 resulted in cyclin D1/D3 synthesis inhibition and growth suppression of RPL19-overexpressing lung cancer cell lines [1].

Cancer Immunotherapy Tumor Antigen Discovery CTL Response

RPL19 Overexpression Sensitizes MCF7 Breast Cancer Cells to ER Stress-Induced Cell Death

RPL19 overexpression in breast cancer cells produces a specific sensitization to endoplasmic reticulum (ER) stress-induced cell death, a phenotype not universally shared by other ribosomal proteins. In MCF7 breast cancer cells, RPL19 overexpression was not inherently cytotoxic under basal conditions; however, upon exposure to ER stress-inducing agents, RPL19-overexpressing cells exhibited enhanced cell death compared to control cells [1]. Mechanistically, RPL19 overexpression induced pre-activation of the unfolded protein response (UPR), including phosphorylation of PERK, phosphorylation of eIF2α, and activation of p38 MAPK-associated stress signaling [1].

Breast Cancer ER Stress Response Unfolded Protein Response

Ribosomal Protein L19 (CAS 107498-06-6): Validated Research Applications Based on Quantitative Evidence


Prostate Cancer Biomarker Development and Prognostic Stratification Studies

Investigators developing prostate cancer diagnostic or prognostic assays should prioritize RPL19-specific reagents based on the 8-fold differential mRNA expression between malignant and benign prostate tissues (P < 0.001) and validated correlation with patient survival outcomes (P < 0.05) [1]. For liquid biopsy applications, urinary exosomal FAM153C-RPL19 chimeric RNA detection achieves AUC of 0.93 versus PSA's AUC of 0.81, with maintained diagnostic accuracy (AUC 0.92) in the PSA gray zone where conventional testing is least reliable [2]. The prognostic hazard ratio of 2.95 for poor progression-free survival further supports RPL19-based stratification in longitudinal cohort studies.

Functional Genomics and Tumor Phenotype Modulation Studies

Researchers investigating extra-ribosomal functions of ribosomal proteins should employ RPL19-specific siRNA or CRISPR reagents rather than pan-ribosomal targeting approaches. The demonstrated dissociation between in vitro proliferation (unaffected) and in vivo tumor growth (significantly reduced) upon RPL19 knockdown indicates unique regulatory functions not shared by other ribosomal proteins that typically impair global translation [1]. Gene expression array analysis confirms that RPL19 modulation selectively perturbs specific transcription factor and cellular adhesion networks rather than broadly disrupting ribosomal protein synthesis.

qRT-PCR Normalization Across Heterogeneous Tissue Panels

Investigators designing gene expression studies involving multiple tissue types or developmental stages should select RPL19 as a reference gene over GAPDH. Multi-algorithm stability ranking places RPL19 as the most stable gene across different tissues in fish models, while GAPDH is identified as the most unstable [1]. In insect systems, RPL19 exhibits minimal variation across developmental stages, sexes, and reproductive systems [2]. This cross-species stability evidence supports RPL19 primer procurement for normalization in studies where tissue heterogeneity would compromise GAPDH-based normalization.

Cancer Immunotherapy Antigen Discovery and CTL Response Studies

Investigators exploring novel tumor antigens for lung adenocarcinoma immunotherapy should incorporate RPL19-specific reagents based on immunohistochemical validation showing overexpression in 40% of NSCLC clinical specimens and HLA-A*31012-restricted CTL recognition [1]. The positive correlation between RPL19 expression levels and interferon-γ production by tumor-specific CTLs provides a quantitative framework for patient stratification in immunotherapy trials. siRNA-mediated suppression of RPL19 results in cyclin D1/D3 inhibition and growth suppression, establishing functional relevance beyond passive antigen overexpression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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